molecular formula C7H5BrN2 B057889 6-(Bromomethyl)nicotinonitrile CAS No. 158626-15-4

6-(Bromomethyl)nicotinonitrile

Cat. No. B057889
Key on ui cas rn: 158626-15-4
M. Wt: 197.03 g/mol
InChI Key: QWCGOMIAXFNYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06825191B2

Procedure details

0.3 g (2.5 mmol) of 5-cyano-2-methylpyridine was dissolved in 15 ml of benzene. 10 mg of perbenzoic acid and 0.49 g (2.8 mmol) of N-bromosuccinimide were added to the obtained solution, and they were stirred at 75° C. for 2 days. The solvent was evaporated and the crude product was purified by the silica gel column chromatography.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step Two
Quantity
0.49 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH3:9])=[N:7][CH:8]=1)#[N:2].C1C(C(OO)=O)=CC=CC=1.[Br:20]N1C(=O)CCC1=O>C1C=CC=CC=1>[Br:20][CH2:9][C:6]1[CH:5]=[CH:4][C:3]([C:1]#[N:2])=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(#N)C=1C=CC(=NC1)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
10 mg
Type
reactant
Smiles
C1=CC=CC=C1C(=O)OO
Name
Quantity
0.49 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
were stirred at 75° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by the silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
BrCC1=NC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.